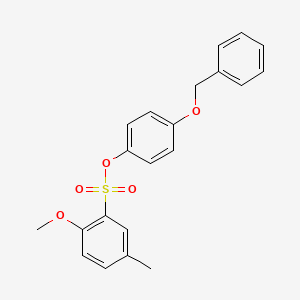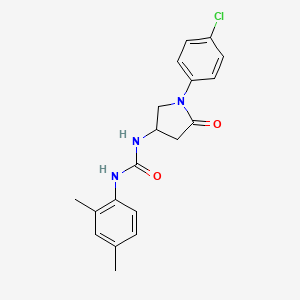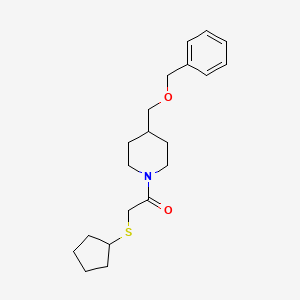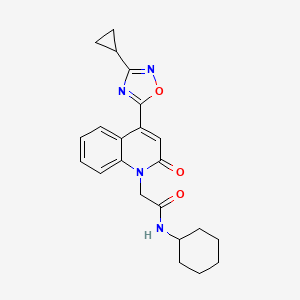
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyloxy, phenyl, methoxy, and methylbenzenesulfonate groups. These functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has explored the synthesis of novel quinazolinone derivatives with antimicrobial activity. These derivatives were synthesized by reacting with primary aromatic amines, heterocyclic amines, and diamines under different conditions, highlighting the compound's versatility in the formation of potentially bioactive molecules (Habib, Hassan, & El‐Mekabaty, 2013).
Antioxidant and Corrosion Inhibitors
Another study focused on synthesizing quinazolones as antioxidant additives for lubricating oils, demonstrating the compound's effectiveness in enhancing the antioxidant properties of Egyptian lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014). Moreover, synthesized ionic liquids derived from 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate have shown promising results as unharmful inhibitors for aluminum corrosion, indicating potential applications in corrosion protection technologies (Nesane, Mnyakeni-Moleele, & Murulana, 2020).
Advanced Material Research
The compound has been implicated in the study of pyrolysis mechanisms, where methoxy substituted α-O-4 dimeric phenolic compounds, closely related to the queried compound, were pyrolyzed to provide insights into lignin pyrolysis. This study elucidated the complex reaction pathways and product formation during pyrolysis, offering valuable information for advancing biofuel production technologies (Kim, Bai, & Brown, 2014).
Photoacid Generators
Research into the development of photoacid generators has also utilized derivatives of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate. These compounds were studied for their potential in polymer resists, where upon irradiation, they release acid, demonstrating applications in photolithography processes (Plater, Harrison, & Killah, 2019).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use or biological activity. Without more information, it’s difficult to speculate on this.
Safety and Hazards
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5S/c1-16-8-13-20(24-2)21(14-16)27(22,23)26-19-11-9-18(10-12-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVWPNLZHCKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2796239.png)
![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)
![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)
![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2796252.png)
![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)
